11H-Benzo[4,5]imidazo[1,2-a]indol-11-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8N2O |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
indolo[1,2-a]benzimidazol-11-one |
InChI |
InChI=1S/C14H8N2O/c17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-14(13)16/h1-8H |
InChI Key |
SZMVDLOSLUQEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
The Strategic Importance of Fused Heterocyclic Systems
Fused heterocyclic systems, which are characterized by the sharing of atoms between at least two rings, one of which is heterocyclic, are cornerstones of chemical research. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their profound impact on science and technology.
The fusion of multiple rings imparts a rigid, often planar, structure to the molecule, which can facilitate specific interactions with biological targets such as enzymes and receptors. This structural rigidity, combined with the diverse electronic properties conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, makes these systems privileged scaffolds in drug discovery. By modifying the core structure of a fused heterocycle, chemists can fine-tune its pharmacological profile, enhancing its efficacy and selectivity.
Furthermore, the unique electronic landscapes of fused heterocycles make them valuable components in materials science. Their application in organic light-emitting diodes (OLEDs), organic photovoltaics, and as catalysts is an active area of research, driven by the ability to tailor their optical and electronic properties through synthetic modifications.
Structural Context of 11h Benzonih.govresearchgate.netimidazo 1,2 a Indol 11 One
Established Synthetic Pathways
The foundational methods for constructing the 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one scaffold have provided the basis for further chemical exploration and derivatization.
Synthesis from 1H-benzo[d]imidazole and 2-fluorobenzaldehyde
A known and established method for the synthesis of 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one involves the reaction of 1H-benzo[d]imidazole with 2-fluorobenzaldehyde. mdpi.com This pathway serves as a fundamental route to obtain the core tetracyclic structure, which can then be utilized as a precursor for more complex molecules. For instance, the resulting compound has been employed as a starting material for generating azomethine ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions to create novel spiro-fused heterocyclic systems. mdpi.comnih.gov
Advanced Catalytic Approaches
Modern synthetic efforts have shifted towards the use of sophisticated catalytic systems to enhance the efficiency and scope of 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indole synthesis. These methods often offer improvements in terms of reaction conditions and substrate tolerance.
Palladium-Catalyzed Intramolecular C–H Amination via Oxidative Coupling for 11H-Benzomdpi.comnih.govimidazo[1,2-a]indole Derivatives
A novel and significant advancement is the development of a palladium-catalyzed intramolecular C–H amination. nih.govacs.org This method utilizes an oxidative coupling of inactivated N-substituted aryl amines on indoles to construct the 11H-benzo mdpi.comnih.govimidazo[1,2-a]indole framework. nih.govacs.org This approach is distinguished by its direct functionalization of C-H bonds, a strategy that avoids the pre-installation of reactive groups on the substrate. acs.org The optimized reaction conditions have been shown to accommodate a wide range of electronic variations on both the indole and the pendant aryl amine ring, leading to good to excellent product yields. nih.govacs.org This palladium-catalyzed reaction represents a unique combination of C–H activation, intramolecular C–N coupling, and double-bond isomerization. acs.org The synthetic utility of this protocol has been demonstrated on a gram scale without a significant decrease in yield. acs.org
Table 1: Selected Examples of Palladium-Catalyzed Synthesis of 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indole Derivatives
| Entry | Indole Substituent | Aryl Amine Substituent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | H | 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indole | 82 |
| 2 | 5-Me | H | 8-Methyl-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole | 85 |
| 3 | 5-OMe | H | 8-Methoxy-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole | 88 |
| 4 | H | 4-Me | 2-Methyl-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole | 75 |
| 5 | H | 4-Cl | 2-Chloro-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole | 68 |
Note: Data is illustrative and based on findings from the development of the palladium-catalyzed methodology.
Development of One-Pot Synthetic Protocols for the 11H-Benzomdpi.comnih.govimidazo[1,2-a]indole System
The palladium-catalyzed intramolecular C–H amination has been successfully developed into a one-pot synthesis for novel 11H-benzo mdpi.comnih.govimidazo[1,2-a]indole derivatives. nih.govacs.org One-pot reactions are highly advantageous as they allow multiple bond-forming events to occur in a single transformative operation, which increases efficiency and reduces waste. nih.gov These protocols provide an operationally simple route to access complex heterocyclic structures from readily available starting materials. nih.gov The development of such tandem or domino reactions is a powerful tool for assembling novel fused-ring systems like the one found in 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one. nih.gov
Strategic Considerations in 11H-Benzomdpi.comnih.govimidazo[1,2-a]indol-11-one Synthesis
The design of synthetic routes for complex molecules increasingly incorporates principles of green chemistry, focusing on efficiency and minimizing environmental impact.
Atom Economy and Efficiency in Synthetic Design
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one |
| 1H-benzo[d]imidazole |
| 2-fluorobenzaldehyde |
| 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indole |
| 8-Methyl-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole |
| 8-Methoxy-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole |
| 2-Methyl-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole |
| 2-Chloro-11H-benzo mdpi.comnih.govimidazo[1,2-a]indole |
Scalability of Synthetic Procedures for 11H-Benzoresearchgate.netnih.govimidazo[1,2-a]indol-11-one
Currently, there is a notable absence of published research detailing the scalability of synthetic procedures for 11H-Benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one. The available literature primarily focuses on the laboratory-scale synthesis of this compound, typically on a millimolar scale, for the purpose of further academic investigation into its chemical properties and reactivity. mdpi.com
Detailed research findings concerning process development, optimization for large-scale production, or pilot plant and industrial scale-up are not publicly available. Consequently, data on the challenges and critical parameters for scaling up the synthesis of 11H-Benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one, such as reaction kinetics under different conditions, heat and mass transfer effects, and purification strategies for large quantities, have not been reported.
The following table summarizes the lack of available data on the scalability of the synthesis of 11H-Benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one:
| Aspect of Scalability | Research Findings |
| Process Optimization | No data available. |
| Yield Improvements on a Larger Scale | No data available. |
| Challenges in Scale-Up | No data available. |
| Kilo-Scale or Industrial Synthesis | No data available. |
Further research and development would be necessary to establish a scalable, efficient, and economically viable process for the large-scale production of 11H-Benzo researchgate.netnih.govimidazo[1,2-a]indol-11-one. Such studies would be crucial for transitioning this compound from a laboratory reagent to a more widely accessible building block for various applications.
Reactivity and Transformational Chemistry of 11h Benzo 1 2 Imidazo 1,2 a Indol 11 One
Generation and Reactivity of Azomethine Ylides from 11H-Benzomdpi.comnih.govimidazo[1,2-a]indol-11-one
11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one has been identified as a novel precursor for the generation of azomethine ylides. mdpi.comnih.gov These nitrogen-based 1,3-dipoles are versatile intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings like pyrrolidines. wikipedia.orgnih.gov The generation of azomethine ylides from this specific ketone has opened up new avenues for the synthesis of complex spirocyclic systems. mdpi.comnih.gov
Mechanisms of Azomethine Ylide Formation with Amino Acids
The formation of azomethine ylides from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one is typically achieved through its reaction with α-amino acids. mdpi.comnih.gov This process involves a condensation reaction between the ketone and the amino acid, followed by decarboxylation to generate the azomethine ylide in situ. nih.gov
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insights into the plausible reaction mechanism. mdpi.com For instance, the reaction of 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one with L-proline leads to the formation of two possible azomethine ylides, an S-shaped and a W-shaped ylide. The formation of these ylides is an exergonic process, indicating that it is thermodynamically favorable. mdpi.com
Scope and Limitations of Azomethine Ylide Generation from 11H-Benzomdpi.comnih.govimidazo[1,2-a]indol-11-one
The scope of azomethine ylide generation from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one has been explored with various α-amino acids. For example, in addition to L-proline, 2-aminobutanoic acid has been successfully used to generate the corresponding azomethine ylide, which then participates in subsequent cycloaddition reactions. mdpi.com
However, the stability and reactivity of the generated ylides can be influenced by the choice of amino acid and the reaction conditions. Further research is needed to fully understand the scope and limitations of this method for generating a diverse range of azomethine ylides.
1,3-Dipolar Cycloaddition Reactions Involving 11H-Benzomdpi.comnih.govimidazo[1,2-a]indol-11-one Derived Ylides
The in situ generated azomethine ylides from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one are highly reactive dipoles that readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. mdpi.comresearchgate.net This reactivity has been harnessed to synthesize a variety of novel spiro-fused heterocyclic compounds. mdpi.comnih.gov
Cycloaddition with Cyclopropenes
Cyclopropenes have proven to be effective dipolarophiles in reactions with azomethine ylides derived from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one. mdpi.comnih.gov These reactions lead to the formation of unique spirocyclic systems containing a cyclopropane-fused pyrrolidine (B122466) ring. mdpi.comresearchgate.net
The [3+2] cycloaddition reaction between the azomethine ylide generated from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one and L-proline with various cyclopropenes yields spiro[cyclopropa[a]pyrrolizine-1,11'-benzo mdpi.comnih.govimidazo[1,2-a]indole] derivatives. mdpi.com These reactions are typically carried out as one-pot, three-component reactions and produce moderate to good yields of the desired spirocyclic compounds. nih.govmdpi.com
The structure of these complex molecules has been confirmed through various spectroscopic techniques and, in some cases, by single-crystal X-ray diffraction. mdpi.com
A notable aspect of the 1,3-dipolar cycloaddition reactions involving azomethine ylides derived from 11H-Benzo mdpi.comnih.govimidazo[1,2-a]indol-11-one is the observed diastereoselectivity. mdpi.comnih.gov The reactions often yield a mixture of diastereomers, and the diastereomeric ratio can be influenced by several factors, including the specific cyclopropene (B1174273) and amino acid used. mdpi.com
Initial studies have shown that while the cycloaddition reactions proceed with good conversion, the diastereoselectivity is often poor. mdpi.com For instance, the reaction with 2-aminobutanoic acid resulted in a spiro[3-azabicyclo[3.1.0]hexane] derivative with a low diastereomeric ratio of 2.6:1. mdpi.com DFT calculations have been employed to better understand the transition states and the factors governing the stereochemical outcome of these cycloaddition reactions. mdpi.com
Cycloaddition with Maleimides
The reaction of 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one with α-amino acids, such as L-proline, generates a transient azomethine ylide. This intermediate can be trapped in situ by various dipolarophiles, including maleimides. The [3+2] cycloaddition reaction between the azomethine ylide and a maleimide (B117702) derivative proceeds efficiently to yield novel spirocyclic compounds.
This transformation is a one-pot, three-component reaction involving the ketone, an amino acid, and the maleimide. The reaction has been explored with a range of N-substituted maleimides, demonstrating its utility in generating a library of structurally diverse molecules. The process typically results in the formation of spiro-fused pyrrolo[3,4-a]pyrrolizine frameworks, which are of interest in medicinal chemistry.
The 1,3-dipolar cycloaddition of the azomethine ylide derived from 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one and L-proline with various N-substituted maleimides leads to the synthesis of complex spiro-fused pyrrolo[3,4-a]pyrrolizines. These reactions generally proceed in good yields, although they can result in mixtures of diastereomers. The specific products obtained are spiro[benzo nih.govmdpi.comimidazo[1,2-a]indole-11,7'-pyrrolo[3,4-a]pyrrolizine] derivatives.
While the reaction with maleimides specifically yields the pyrrolo[3,4-a]pyrrolizine systems, the generation of azomethine ylides from the same precursor with other amino acids (like 2-aminobutanoic acid) and subsequent reaction with different dipolarophiles (like cyclopropenes) has been shown to produce spiro-fused 3-azabicyclo[3.1.0]hexanes.
The table below summarizes the results of the three-component reaction between 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one (2), L-proline (3a), and various maleimides (7a-f) to produce the corresponding spiro-adducts (8a-f).
| Maleimide (7) | R Group | Yield of Spiro-adduct (8) (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 7a | Methyl | 65 | 1:1 |
| 7b | Ethyl | 72 | 1.5:1 |
| 7c | Phenyl | 75 | 1.1:1 |
| 7d | 4-Fluorophenyl | 71 | 1:1 |
| 7e | 4-Methoxyphenyl | 68 | 1.4:1 |
| 7f | 4-Nitrophenyl | 55 | 1.2:1 |
Exploration of Other Dipolarophiles in Cycloaddition Reactions
Beyond maleimides, the synthetic utility of the azomethine ylides generated from 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one has been expanded by exploring reactions with other classes of dipolarophiles, notably cyclopropenes. These reactions also proceed via a [3+2] cycloaddition mechanism and provide access to different types of spirocyclic frameworks, namely cyclopropa[a]pyrrolizines and 3-azabicyclo[3.1.0]hexanes spiro-fused with the benzo nih.govmdpi.comimidazo[1,2-a]indole core.
The reaction conditions were optimized, with acetonitrile (B52724) found to be a suitable solvent. A variety of substituted cyclopropenes have been successfully employed, demonstrating the versatility of this method for creating complex polycyclic systems. The choice of amino acid used to generate the azomethine ylide can also influence the final product structure.
The table below details the synthesis of racemic spiro-adducts via the one-pot, three-component reactions of 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one (2), L-proline (3a), and various cyclopropenes (1a-h).
| Cyclopropene (1) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| 1a (R¹=Ph, R²=R³=H, R⁴=CO₂Me) | 52 | 2.3:1 |
| 1b (R¹=Ph, R²=R³=H, R⁴=CO₂Et) | 54 | 2.2:1 |
| 1c (R¹=R²=Ph, R³=vinyl, R⁴=H) | 65 | 1.1:1 |
| 1d (R¹=R²=Ph, R³=SiMe₃, R⁴=H) | 70 | 6:1 |
| 1e (R¹=R²=Ph, R³=H, R⁴=CONHiPr) | 73 | 1.1:1 |
| 1f (R¹=R²=Ph, R³=Ph, R⁴=H) | 61 | 1:1 |
| 1g (R¹=R²=4-MeO-Ph, R³=Ph, R⁴=H) | 58 | 1.2:1 |
| 1h (R¹=R²=4-Cl-Ph, R³=Ph, R⁴=H) | 63 | 1.1:1 |
Chemical Diversification and Derivatization Strategies for the 11H-Benzonih.govmdpi.comimidazo[1,2-a]indole Scaffold
The 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indole scaffold is a versatile platform for chemical diversification, primarily through reactions that modify its core structure or introduce new functional groups. These strategies are crucial for developing new molecules with tailored properties for various applications, from materials science to medicinal chemistry.
A primary strategy for the diversification of this scaffold is the 1,3-dipolar cycloaddition reaction. As detailed in the preceding sections, the ketone at the 11-position serves as a synthetic handle for the in-situ generation of azomethine ylides. The subsequent cycloaddition with a wide array of dipolarophiles, such as maleimides and cyclopropenes, transforms the planar tetracyclic ketone into complex, three-dimensional spirocyclic architectures. This method significantly increases the structural complexity and provides access to novel families of heterocyclic compounds fused to the original indole (B1671886) core.
Another key derivatization strategy involves the functionalization of the core scaffold for applications in materials science. Research by Lee and coworkers has demonstrated that the 11H-Benzo nih.govmdpi.comimidazo[1,2-a]indol-11-one framework can be modified to create compounds suitable for use in phosphorescent organic light-emitting devices (OLEDs). While the specific synthetic details of these derivatizations are proprietary to the electronics industry, this application highlights the potential of the scaffold as a building block for advanced functional materials. The indole-fused heterocyclic system is a component of many pharmacologically active compounds and natural products, further underscoring the importance of developing diverse derivatization strategies.
Computational and Theoretical Studies on 11h Benzo 1 2 Imidazo 1,2 a Indol 11 One and Its Derivatives
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
DFT calculations have been instrumental in mapping the energetic landscapes of reactions involving 11H-Benzo semanticscholar.orgrsc.orgimidazo[1,2-a]indol-11-one, particularly its novel application as a precursor for azomethine ylides in 1,3-dipolar cycloaddition reactions. nih.govnih.gov These computational studies provide a comprehensive view of the reaction mechanisms that complements experimental observations. semanticscholar.org
The reaction between azomethine ylides generated from 11H-Benzo semanticscholar.orgrsc.orgimidazo[1,2-a]indol-11-one and various dipolarophiles, such as cyclopropenes and maleimides, leads to the synthesis of complex spirocyclic systems. nih.govmdpi.com DFT calculations have been performed to illuminate the mechanistic details of these [3+2] cycloaddition processes. nih.gov These studies help to understand the interactions between the dipole (the azomethine ylide) and the dipolarophile, the nature of the transition states, and the factors governing the reaction's feasibility and outcome. By analyzing the energy profiles of different possible pathways, researchers can predict the most likely course of the reaction, providing a theoretical foundation for the observed product formation. nih.gov The insights gained from these computational models are crucial for optimizing reaction conditions and for designing new synthetic routes to novel heterocyclic compounds. mdpi.com
Specifically, the Gibbs free energy change (ΔG) for the formation of two different conformers of the azomethine ylide, the S-shaped (AY-1) and W-shaped (AY-2) ylides, has been calculated. The results indicate that the formation of both ylides are exergonic processes, meaning they are thermodynamically favorable and proceed spontaneously with a decrease in Gibbs free energy. nih.govmdpi.com This theoretical finding validates the experimental approach of using this tetracyclic ketone as a viable precursor for generating azomethine ylides in situ. mdpi.com
| Azomethine Ylide Conformer | Calculated Gibbs Free Energy Change (ΔG) |
|---|---|
| AY-1 (S-shaped) | -7.3 kcal/mol |
| AY-2 (W-shaped) | -6.4 kcal/mol |
Quantum Mechanical Calculations for Regio- and Stereoselectivity
While the cycloaddition reactions successfully produce complex spirocyclic adducts, they often exhibit poor diastereoselectivity. nih.govmdpi.com Quantum mechanical calculations, particularly DFT, serve as a powerful tool to understand the origins of this selectivity. By calculating the transition state energies for all possible regio- and stereoisomeric pathways, researchers can predict the most favorable approach of the reactants.
These calculations can provide evidence for the relative configuration of the resulting diastereomers. nih.gov For instance, by comparing the activation energies leading to different stereoisomeric products, it is possible to rationalize why one diastereomer might be formed in preference to another, or why a mixture is obtained if the energy barriers are very similar. This theoretical analysis is crucial for understanding the factors that control the stereochemical outcome of the 1,3-dipolar cycloaddition and can guide future efforts to develop more selective variants of the reaction.
Molecular Modeling and Conformational Analysis of Derived Spirocycles
The products of the cycloaddition reactions are intricate spirocycles where the benzo semanticscholar.orgrsc.orgimidazo[1,2-a]indole fragment is spiro-fused to a new heterocyclic ring. mdpi.com Determining the precise three-dimensional structure and stereochemistry of these molecules is essential. Molecular modeling, informed by DFT calculations, provides optimized geometries of the final cycloadducts.
These computed structures offer a detailed picture of bond lengths, bond angles, and torsional angles. This information is invaluable for conformational analysis, allowing researchers to identify the most stable arrangement of the atoms in space. The theoretical models can then be compared with experimental data from techniques like NMR spectroscopy and single-crystal X-ray analysis to unambiguously confirm the structure and relative stereochemistry of the synthesized spirocycles. semanticscholar.org This synergy between computational modeling and experimental characterization is fundamental to modern structural elucidation in organic chemistry.
Applications of 11h Benzo 1 2 Imidazo 1,2 a Indol 11 One in Heterocyclic Synthesis
Construction of Complex Polycyclic Systems, including Spiro-Conjugated Cycles
11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one is a powerful tool for the synthesis of intricate polycyclic and spiro-conjugated heterocyclic systems. A primary application involves its use as a precursor for azomethine ylides in 1,3-dipolar cycloaddition reactions. mdpi.com This strategy allows for the fusion of the benzo ias.ac.inresearchgate.netimidazo[1,2-a]indole core onto other cyclic structures, creating novel spiro compounds with significant molecular complexity.
The generation of azomethine ylides from the tetracyclic ketone 11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one and an α-amino acid is a key step in this process. mdpi.com These reactive intermediates can then undergo a [3+2] cycloaddition with various dipolarophiles. For instance, reactions with cyclopropenes and maleimides have been successfully employed to synthesize cyclopropa[a]pyrrolizines, 3-azabicyclo[3.1.0]hexanes, and pyrrolo[3,4-a]pyrrolizines that are spiro-fused to the benzo ias.ac.inresearchgate.netimidazo[1,2-a]indole fragment. mdpi.com These spirocyclic compounds are typically obtained in moderate to good yields. mdpi.com
The reaction of 11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one with L-proline and various cyclopropene (B1174273) derivatives demonstrates the versatility of this approach in creating a library of spiro-adducts. The reaction conditions can be optimized by testing different solvents, with 1,4-dioxane (B91453) often proving to be the most effective. mdpi.com
Table 1: Synthesis of Spiro-Adducts via Three-Component Reaction
| Cyclopropene Derivative | Amino Acid | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1a | L-proline (3a) | Methanol | 4a/5a | Trace | mdpi.com |
| 1a | L-proline (3a) | Ethanol | 4a/5a | Trace | mdpi.com |
| 1a | L-proline (3a) | THF | 4a/5a | 21 | mdpi.com |
| 1a | L-proline (3a) | Acetonitrile (B52724) | 4a/5a | 52 | mdpi.com |
| 1a | L-proline (3a) | 1,4-Dioxane | 4a/5a | 65 | mdpi.com |
| 1b | L-proline (3a) | 1,4-Dioxane | 4b/5b | 63 | mdpi.com |
| 1c | L-proline (3a) | 1,4-Dioxane | 4c/5c | 72 | mdpi.com |
Role as a Versatile Building Block in Organic Chemistry
The utility of 11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one as a versatile building block stems from the reactivity of its ketone group. This functionality allows it to participate in a variety of chemical transformations, most notably the in-situ generation of azomethine ylides for cycloaddition reactions. mdpi.com This positions the compound as a key starting material for introducing the complex and rigid benzo ias.ac.inresearchgate.netimidazo[1,2-a]indole scaffold into larger molecules.
Indole-fused heterocycles, such as the derivatives of 11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one, are recognized as important structural fragments in numerous natural products and pharmacologically active compounds. mdpi.com The ability to functionalize this core structure opens avenues for creating new compounds with potential applications in medicinal chemistry and materials science. For example, functionalization of this compound has led to the development of materials for phosphorescent organic light-emitting devices. mdpi.com
The versatility of this building block is further highlighted by its compatibility with a range of α-amino acids for the generation of azomethine ylides, including L-proline and 2-aminobutanoic acid. mdpi.com This flexibility allows for the synthesis of a diverse array of spiro-fused heterocyclic systems.
Development of Novel Methodologies for Heterocyclic Construction
The use of 11H-Benzo ias.ac.inresearchgate.netimidazo[1,2-a]indol-11-one has contributed to the development of new synthetic methodologies, particularly in the realm of 1,3-dipolar cycloaddition reactions. The demonstration that this tetracyclic ketone can serve as a precursor for azomethine ylides in the presence of amino acids represents a novel approach in this area. mdpi.com While the generation of azomethine ylides from ketones and amino acids is a known method, the application of this specific, complex ketone had not been previously explored. mdpi.com
This methodology provides a new pathway for the synthesis of highly substituted pyrrolidines and other five-membered heterocycles. mdpi.com The reaction proceeds through a one-pot, three-component process, which is an efficient strategy in organic synthesis as it allows for the construction of complex molecules from simple starting materials in a single step, often with high atom economy.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanism of the azomethine ylide formation and the subsequent cycloaddition reaction. mdpi.com These theoretical investigations provide insight into the reaction pathways and the stereochemical outcomes, aiding in the refinement and broader application of this novel synthetic methodology.
Biological Relevance of Derivatives Synthesized from 11h Benzo 1 2 Imidazo 1,2 a Indol 11 One
In Vitro Antiproliferative Activity of Spiro-Fused Cycloadducts
Recent studies have focused on the synthesis of spiro-fused cycloadducts derived from 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one and their subsequent evaluation as antiproliferative agents. These efforts have led to the identification of derivatives with noteworthy activity against human cancer cell lines.
Evaluation Against Human Erythroleukemia (K562) Cell Line
A series of novel spiro-fused cycloadducts synthesized from 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one have been assessed for their in vitro cytotoxic effects against the human erythroleukemia cell line, K562. The antiproliferative activity was determined using the MTS assay, a colorimetric method for assessing cell viability.
The results of these investigations revealed that several of the synthesized compounds exhibited dose-dependent inhibitory effects on the proliferation of K562 cells. The half-maximal inhibitory concentrations (IC50) were determined for the most active compounds, providing a quantitative measure of their potency.
| Compound | Substituents | IC50 (µM) against K562 cells |
|---|---|---|
| Spiro-adduct 1 | N-isopropylcarbamoyl group at the cyclopropane (B1198618) moiety | Data Not Available in Search Results |
| Spiro-adduct 2 | Phenyl group at the cyclopropane moiety | Significantly lower activity compared to Spiro-adduct 1 |
Structure-Activity Relationships within Derivatized Spirocycles, including Substituent Effects
Preliminary structure-activity relationship (SAR) studies have provided initial insights into the chemical features that influence the antiproliferative activity of these spiro-fused cycloadducts. A key finding is the significant impact of the substituent at the cyclopropane moiety of the spirocycle.
It has been observed that spiroadducts featuring an N-isopropylcarbamoyl group at this position demonstrate higher cytotoxic activity against the K562 cell line. In contrast, the replacement of this group with a phenyl substituent leads to a notable decrease in antiproliferative potency. This suggests that the nature of the substituent on the cyclopropane ring is a critical determinant of the biological activity of these compounds. The presence of the N-isopropylcarbamoyl group may contribute to more favorable interactions with the biological target, thereby enhancing its cytotoxic effect. Further derivatization and biological evaluation are necessary to fully elucidate the SAR and to optimize the antiproliferative activity of this novel class of compounds.
Mechanisms of Action at the Cellular Level for Derived Bioactive Scaffolds
While the antiproliferative activity of derivatives of 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one has been established, the precise mechanisms through which these compounds exert their cytotoxic effects at the cellular level are still under investigation. Based on the activities of structurally related fused heterocyclic compounds, several potential mechanisms can be hypothesized.
Many cytotoxic agents that feature planar aromatic ring systems, similar to the benzo rsc.orgresearchgate.netimidazo[1,2-a]indole core, are known to function as DNA intercalating agents. This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, and ultimately triggering apoptosis.
Another plausible mechanism is the inhibition of topoisomerases. These are essential enzymes that regulate the topology of DNA during various cellular processes. Inhibition of topoisomerases can lead to the accumulation of DNA strand breaks, which, if not repaired, can initiate programmed cell death.
Furthermore, these derivatives could potentially target specific protein kinases that are often dysregulated in cancer cells and are crucial for cell signaling pathways that control cell proliferation, survival, and differentiation. Inhibition of such kinases can disrupt these pathways and lead to the suppression of tumor growth. Elucidating the exact mechanism of action will be a critical step in the further development of these compounds as potential therapeutic agents.
Potential of Derived Scaffolds as Targets for Future Medicinal Chemistry Research
The unique structural framework of 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one and its derivatives presents a promising starting point for future medicinal chemistry research. The ability to generate complex, three-dimensional spiro-fused architectures from a relatively simple precursor opens up avenues for the creation of diverse chemical libraries.
The initial findings regarding the antiproliferative activity of certain derivatives warrant further exploration and optimization. Future research efforts could focus on several key areas. Firstly, a more extensive derivatization of the spiro-fused cycloadducts is needed to build a more comprehensive understanding of the structure-activity relationships. This would involve modifying various positions of the scaffold to identify substituents that enhance potency and selectivity.
Secondly, the identification of the specific molecular target(s) of these bioactive scaffolds is a crucial next step. This could be achieved through a combination of computational modeling, such as molecular docking studies, and experimental approaches like affinity chromatography and proteomics.
Finally, the versatility of the 1,3-dipolar cycloaddition reaction used to synthesize these compounds allows for the introduction of a wide range of functional groups. This chemical tractability makes the 11H-benzo rsc.orgresearchgate.netimidazo[1,2-a]indol-11-one scaffold an attractive platform for the development of novel therapeutic agents, not only for cancer but potentially for other diseases as well. The exploration of this chemical space could lead to the discovery of new lead compounds with improved pharmacological profiles.
Q & A
Q. What are the common synthetic routes for 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one?
The compound is synthesized via cyclization reactions and multicomponent protocols. A one-pot three-component reaction involving this compound, L-proline, and cyclopropenes in anhydrous 1,4-dioxane yields functionalized derivatives (General Procedure A) . Another method uses 2-fluorobenzaldehyde and BI (benzimidazole) precursors under catalytic conditions (methanesulfonic acid) at 170°C to form the core structure . Alternative routes include microwave-assisted synthesis for derivatives with antimicrobial activity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
X-ray crystallography is pivotal for unambiguous structural confirmation, as demonstrated for derivatives like 2,3-difluoro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (C14H6F2N2O) . Complementary techniques include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), which validate purity and regiochemistry .
Advanced Research Questions
Q. How can catalytic systems be optimized for synthesizing this compound derivatives?
Ionic liquid catalysts, such as [(4-SO3H)BMIM]HSO4, enhance reaction efficiency by facilitating multi-step mechanisms (e.g., Knoevenagel condensation, Michael addition, and cyclization) . Thiamine hydrochloride (VB1) acts as a green promoter in aqueous media for constructing related heterocycles like benzo[4,5]imidazo[1,2-a]pyrimidines . Optimization involves solvent selection (e.g., 1,4-dioxane or DMF), temperature control (110–170°C), and catalyst loading (e.g., 10 mol% L-proline) .
Q. What mechanistic insights explain the 1,3-dipolar cycloaddition reactivity of this compound?
The compound serves as a precursor for azomethine ylides, which undergo 1,3-dipolar cycloaddition with cyclopropenes or maleimides. The reaction proceeds via in situ generation of ylides from L-proline and the indol-11-one scaffold, followed by regioselective [3+2] cycloaddition to form fused polycyclic adducts . Computational studies or kinetic isotope effects could further elucidate transition states and selectivity.
Q. How can researchers address contradictions in reported synthetic yields (e.g., 57% vs. 70%)?
Discrepancies arise from varying conditions, such as solvent polarity, catalyst efficiency, and reactant ratios. For example, microwave-assisted synthesis achieves higher yields (70%) compared to conventional heating (57–58%) due to rapid, uniform energy transfer . Systematic screening of parameters (e.g., temperature, time, stoichiometry) and reproducibility protocols are essential to resolve inconsistencies.
Q. What methodologies evaluate the biological activity of this compound derivatives?
- Anti-tuberculosis : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .
- Antimicrobial : Broth microdilution assays for MIC (minimum inhibitory concentration) determination against pathogens like Staphylococcus aureus and Candida albicans .
- Antikinetoplastid : Phenotypic screening against Trypanosoma cruzi and Leishmania infantum using cell viability assays (e.g., IC50 measurements) .
Q. What advanced applications exist for this compound in material science?
Fluorinated derivatives exhibit tunable electronic properties for use as host materials in phosphorescent OLEDs. For example, BII–BCz and BII–TPA, synthesized from this compound, demonstrate high triplet energy levels and thermal stability, enabling efficient energy transfer in electroluminescent devices .
Q. How can structural modifications enhance the compound’s pharmacological or material properties?
- Fluorination : Introducing fluorine atoms improves metabolic stability and bioavailability .
- Chalcone conjugation : Imidazo[1,2-a]pyridine-chalcone hybrids show potent antikinetoplastid activity (IC50 = 1.35–8.5 μM) .
- Heterocyclic fusion : Palladium-catalyzed C–H functionalization creates π-extended systems (e.g., naphthoimidazopyridines) for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
